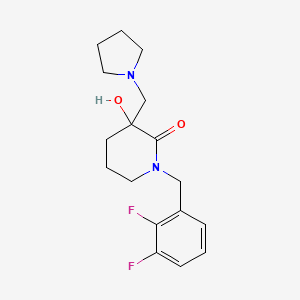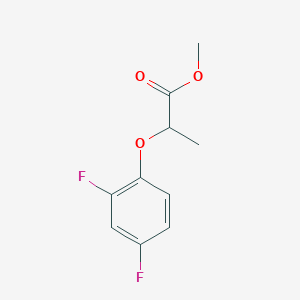![molecular formula C23H24N2O4 B6125154 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AQ4N and is a prodrug that is activated under hypoxic conditions.
Wirkmechanismus
AQ4N is a bioreductive prodrug that is activated under hypoxic conditions. The compound is reduced by cellular reductases to form the active metabolite AQ4, which binds to DNA and causes DNA damage. The DNA damage leads to the activation of apoptotic pathways, resulting in the death of cancer cells. AQ4N has been shown to be selective for hypoxic cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
AQ4N has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. AQ4N has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
AQ4N has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. AQ4N is also selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, AQ4N has limitations in terms of its solubility and toxicity. The compound is poorly soluble in water, which can make it difficult to administer in vivo. AQ4N has also been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on AQ4N. One direction is to study the potential use of AQ4N in combination with other chemotherapy drugs to enhance their efficacy. Another direction is to investigate the use of AQ4N in combination with radiation therapy. AQ4N has also been studied for its potential use in imaging hypoxic regions of tumors. Further research is needed to optimize the synthesis of AQ4N and to investigate the potential use of AQ4N in other applications, such as anti-inflammatory therapy.
In conclusion, 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, leading to the induction of apoptosis in cancer cells. AQ4N has several advantages for lab experiments, but also has limitations in terms of its solubility and toxicity. Further research is needed to investigate the potential use of AQ4N in combination with other chemotherapy drugs and in other applications.
Synthesemethoden
The synthesis of 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid and 2-(2-hydroxyethylamino)ethanol. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified through column chromatography to obtain pure 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. AQ4N is converted into the active metabolite AQ4, which binds to DNA and causes DNA damage, leading to apoptosis of cancer cells. AQ4N has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6125083.png)

![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6125102.png)
![ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6125107.png)
![1,5-dimethyl-2-phenyl-4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6125121.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)